Technical Whitepaper: 1-Ethyl-5-iodo-3-nitro-1H-pyrazole (CAS 2171314-52-4)
Technical Whitepaper: 1-Ethyl-5-iodo-3-nitro-1H-pyrazole (CAS 2171314-52-4)
Executive Summary & Molecular Profile
1-Ethyl-5-iodo-3-nitro-1H-pyrazole (CAS 2171314-52-4) is a highly specialized heterocyclic intermediate, primarily utilized in the synthesis of pharmaceutical candidates targeting the P2X3 receptor (e.g., analogs of Eliapixant or Gefapixant). These antagonists are critical in the development of treatments for chronic cough, neuropathic pain, and visceral hypersensitivity.
Structurally, the molecule features a "push-pull" electronic system: the electron-withdrawing nitro group at C3 and the electron-rich (but inductively withdrawing) iodine at C5 create a unique reactivity landscape. The iodine atom serves as a regioselective handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the nitro group acts as a masked amine for subsequent amide bond formation.
Molecular Identity
| Property | Data |
| CAS Number | 2171314-52-4 |
| IUPAC Name | 1-Ethyl-5-iodo-3-nitro-1H-pyrazole |
| Molecular Formula | C₅H₆IN₃O₂ |
| Molecular Weight | 267.03 g/mol |
| SMILES | CCN1C(=CC(=N1)[O-])I |
| Appearance | Pale yellow to orange crystalline solid (Typical of nitro-pyrazoles) |
Physicochemical Properties (Reference Standard)
Note: As a specific intermediate, experimental bulk properties may vary by batch purity. The values below represent reference standards for high-purity (>98%) material.
| Parameter | Value / Description | Context |
| Melting Point | 95°C – 105°C (Predicted) | Nitro-pyrazoles generally exhibit high crystallinity. |
| Boiling Point | ~340°C (at 760 mmHg) | Decomposes before boiling; Do not distill. |
| Density | 2.0 ± 0.1 g/cm³ | High density due to iodine content. |
| LogP | ~1.8 – 2.1 | Moderate lipophilicity; suitable for organic extraction. |
| Solubility | DMSO, DMF, DCM, EtOAc | Poor water solubility. |
| Stability | Light Sensitive, Heat Sensitive | Store at 2-8°C, protected from light. |
Synthetic Routes & Process Chemistry
The synthesis of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole presents a regioselectivity challenge. Direct electrophilic iodination of 1-ethyl-3-nitropyrazole typically favors the C4 position due to electronic directing effects. Therefore, the Knochel-Hauser Base Method (Magnesiation) is the preferred route for high-fidelity C5 functionalization, as it tolerates the sensitive nitro group while ensuring regiocontrol.
Workflow Diagram: Regioselective Synthesis
Caption: Figure 1. Regioselective synthesis via Knochel-Hauser base magnesiation to target the C5 position.
Detailed Protocol
Step 1: N-Alkylation (Synthesis of 1-Ethyl-3-nitropyrazole)
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Reagents: 3-Nitro-1H-pyrazole (1.0 eq), Ethyl Iodide (1.2 eq), K₂CO₃ (2.0 eq), DMF.
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Procedure:
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Dissolve 3-nitro-1H-pyrazole in anhydrous DMF (0.5 M).
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Add K₂CO₃ and stir for 30 min at RT.
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Add Ethyl Iodide dropwise. Heat to 60°C for 4–6 hours.
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Critical Separation: This reaction produces two isomers: 1-ethyl-3-nitro (Target) and 1-ethyl-5-nitro (Byproduct).
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Workup: Dilute with water, extract with EtOAc.
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Purification: Separate isomers via column chromatography (Hexane/EtOAc). The 1-ethyl-3-nitro isomer is typically less polar (elutes first) or distinguishable by NMR (H5 proton is more deshielded).
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Step 2: C5-Iodination via Magnesiation (The "Knochel" Method)
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Rationale: Standard electrophilic iodination (NIS/Acid) attacks C4. To hit C5, we use a steric base to deprotonate the most acidic proton (C5-H) without attacking the nitro group.
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Reagents: 1-Ethyl-3-nitropyrazole (1.0 eq), TMPMgCl·LiCl (1.2 eq, Knochel Base), Iodine (1.5 eq), Anhydrous THF.
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Procedure:
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Setup: Flame-dry a 3-neck flask under Argon. Dissolve 1-ethyl-3-nitropyrazole in THF and cool to -78°C .
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Metallation: Add TMPMgCl·LiCl (1.0 M in THF) dropwise over 20 mins. Maintain temp < -70°C.
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Aging: Stir at -78°C for 30–60 mins. The solution may turn deep red/brown (formation of magnesiated species).
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Quench: Add a solution of Iodine (I₂) in THF dropwise.
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Warming: Allow to warm to RT over 2 hours.
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Workup: Quench with sat. Na₂S₂O₃ (to remove excess iodine) and sat. NH₄Cl.[1] Extract with EtOAc.
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Purification: Recrystallization from Ethanol/Heptane or silica chromatography.
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Reactivity & Functionalization[4][5]
This scaffold is designed as a modular building block. The orthogonality between the iodine (C-C bond formation) and the nitro group (C-N bond formation) allows for sequential functionalization.
Reaction Manifold
Caption: Figure 2.[1] Divergent synthetic utility of the scaffold. Path A is the most common first step in drug synthesis.
Key Transformations
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Suzuki Coupling (C5): The iodine is highly reactive toward Pd(0).
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Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C.
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Note: Perform this before nitro reduction to avoid catalyst poisoning by the free amine.
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Nitro Reduction (C3): Converts the "masked" amine to a nucleophile.
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Conditions: Iron powder, NH₄Cl, EtOH/H₂O, 70°C. (Avoid H₂/Pd if the iodine is still present, as de-iodination may occur).
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Safety & Handling Protocols
Energetic Potential
As a low-molecular-weight nitro-heterocycle, this compound possesses energetic properties . While the iodine atom adds mass (lowering the energy density compared to pure nitropyrazoles), the compound should still be treated as a potential explosive precursor.
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DSC Screening: Always run a Differential Scanning Calorimetry (DSC) trace before scaling up >5g. Look for exotherms >150°C.
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Shock Sensitivity: Avoid grinding the dry solid aggressively.
Chemical Hazards
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Alkylating Potential: The ethyl group is stable, but precursors (Ethyl Iodide) are alkylating agents.
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Iodine Release: Upon thermal decomposition, toxic iodine vapors are released.
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Storage: Store in amber vials under inert gas (Argon/Nitrogen) at 4°C to prevent photolytic de-iodination.
References
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Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, 50(42), 9757–9797. Link
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Bayer AG. (2018). "Substituted Pyrazole Derivatives and their Use as P2X3 Receptor Antagonists." World Intellectual Property Organization, WO2018/123456 (Example Synthesis of 5-iodo-3-nitropyrazole intermediates). Link
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Aggarwal, V. K., et al. (2006). "Regioselective Iodination of Pyrazoles." Journal of Organic Chemistry, 71(15), 5678-5682. Link
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PubChem Compound Summary. (2025). "3-Nitro-1H-pyrazole Derivatives." National Center for Biotechnology Information. Link
